molecular formula C10H8F3N3 B2841662 1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile CAS No. 2034604-98-1

1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2841662
CAS No.: 2034604-98-1
M. Wt: 227.19
InChI Key: GAYJDWBHFZNZRI-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile is unique due to its combination of a trifluoromethyl group, pyridine ring, azetidine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-1-2-15-9(3-8)16-5-7(4-14)6-16/h1-3,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJDWBHFZNZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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